molecular formula C24H23ClN2O3 B11945795 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853314-14-4

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11945795
CAS No.: 853314-14-4
M. Wt: 422.9 g/mol
InChI Key: GBJUDNCSXJSBEV-UHFFFAOYSA-N
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Description

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, a quinoline core, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-Chloro-2-methoxyphenyl Group: This step involves the coupling of the furan ring with 5-chloro-2-methoxyphenyl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Construction of the Quinoline Core: The quinoline core is formed through a series of condensation reactions involving suitable aldehydes and amines.

    Incorporation of the Nitrile Group: The nitrile group is introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties may play a crucial role in binding to these targets, while the nitrile group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: shares similarities with other furan-containing quinoline derivatives.

  • N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide : Another compound with a furan ring and a chloro-methoxyphenyl group, used in scientific research for its diverse applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

853314-14-4

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23ClN2O3/c1-13-16(12-26)22(23-17(27-13)10-24(2,3)11-18(23)28)21-8-7-20(30-21)15-9-14(25)5-6-19(15)29-4/h5-9,22,27H,10-11H2,1-4H3

InChI Key

GBJUDNCSXJSBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)OC)C#N

Origin of Product

United States

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